molecular formula C7H7F3O3S B8185522 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester

Cat. No.: B8185522
M. Wt: 228.19 g/mol
InChI Key: RFJZJWUXOFHLNA-UHFFFAOYSA-N
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Description

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is an organic compound with the molecular formula C7H7F3O3S. It is a white solid with a molecular weight of 228.19 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester typically involves the reaction of methyl acrylate with methyl thioglycolate under specific conditions. The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-tetrahydro-thiophene-3-carboxylic acid methyl ester
  • 4-Oxo-tetrahydro-thiophene-3-carboxylic acid ethyl ester
  • 2-Trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester

Uniqueness

4-Oxo-2-trifluoromethyl-tetrahydro-thiophene-3-carboxylic acid methyl ester is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and enhances its potential in various applications compared to similar compounds .

Properties

IUPAC Name

methyl 4-oxo-2-(trifluoromethyl)thiolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O3S/c1-13-6(12)4-3(11)2-14-5(4)7(8,9)10/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJZJWUXOFHLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(SCC1=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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